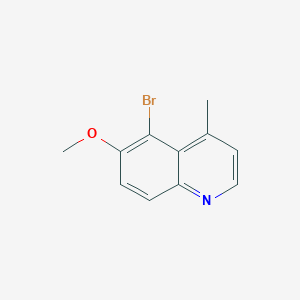

5-Bromo-6-methoxy-4-methylquinoline

Description

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

5-bromo-6-methoxy-4-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-6-13-8-3-4-9(14-2)11(12)10(7)8/h3-6H,1-2H3 |

InChI Key |

FHXOJGRPTRTZAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC(=C2Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 5-Bromo-6-methoxy-4-methylquinoline and related compounds:

Electronic and Reactivity Differences

- Substituent Position Effects: The bromine atom at position 5 in this compound enhances electrophilic substitution reactivity compared to derivatives like 4-Bromo-6-methoxy-2-methylquinoline, where bromine at position 4 directs reactions to different ring positions . Methoxy groups at position 6 (as in the target compound) exhibit stronger electron-donating effects than ethoxy groups (e.g., in 6-Bromo-2-ethoxy-4-methylquinoline), influencing solubility and hydrogen-bonding interactions .

- Core Structure Variations: 5-Bromo-6-methoxyisoquinoline (isoquinoline core) has distinct electronic properties compared to quinoline derivatives, altering its binding affinity in biological systems . Indazole derivatives like 5-Bromo-4-nitro-1H-indazole lack the fused benzene-pyridine ring of quinolines, reducing aromatic stabilization but increasing metabolic stability in drug candidates .

Preparation Methods

Bromination Conditions and Mechanisms

Bromination is typically performed using molecular bromine (Br₂) in the presence of an oxidant to regenerate Br₂ from hydrogen bromide (HBr), minimizing excess Br₂ usage. For example, patent US5412150A demonstrates that employing 0.5–0.6 mol Br₂ per mole of substrate with oxidants like manganese dioxide (MnO₂) or cerium(IV) salts achieves >90% yield and >98% purity. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group directs bromination to the ortho (5-) position. The methyl group at the 4-position exerts a moderate steric effect, further favoring the 5-position over the 7-position.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or acetic acid.

-

Temperature : 30–40°C during Br₂ addition, followed by heating to 70–90°C to complete the reaction.

-

Oxidants : MnO₂ (1.2 equiv) or sodium bromate (NaBrO₃).

Example Procedure :

-

Dissolve 6-methoxy-4-methylquinoline (1.0 equiv) in DCM.

-

Add Br₂ (0.55 equiv) dropwise at 35°C.

-

Introduce MnO₂ (1.2 equiv) and stir for 4 hours.

-

Quench with aqueous NaHSO₃, extract with ethyl acetate, and purify via crystallization.

Yield : 88–92% (GC purity >98%).

Skraup Condensation with Substituted Anilines

An alternative approach involves constructing the quinoline core via Skraup condensation, followed by bromination. This method is advantageous for introducing methoxy and methyl groups early in the synthesis.

Synthesis of 6-Methoxy-4-methylquinoline

The Skraup reaction condenses glycerol with substituted anilines under acidic conditions. For 6-methoxy-4-methylquinoline, 4-methyl-3-methoxyaniline serves as the starting material:

Procedure :

Bromination of the Quinoline Core

The intermediate 6-methoxy-4-methylquinoline is brominated as described in Section 1.1.

Nucleophilic Substitution of Dihaloquinolines

A less common but viable method involves substituting halogen atoms in dihalogenated quinolines. For example, CN112457243B discloses a route where 5,7-dibromoquinoline undergoes methoxy substitution:

Procedure :

-

React 5,7-dibromoquinoline (1.0 equiv) with sodium methoxide (2.0 equiv) in dimethylformamide (DMF) at 60°C for 2 hours.

-

Separate isomers (5-bromo-7-methoxy and 7-bromo-5-methoxy) via column chromatography.

While this method primarily targets 7-bromo-5-methoxyquinoline, adapting the starting material to 4-methyl-5,7-dibromoquinoline could yield the target compound.

Challenges :

-

Limited commercial availability of 4-methyl-5,7-dibromoquinoline.

-

Competing substitution at adjacent positions.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Regioselective Bromination | 6-Methoxy-4-methylquinoline | Br₂, MnO₂ | 88–92 | >98 | High |

| Skraup Condensation | 4-Methyl-3-methoxyaniline | Glycerol, H₂SO₄ | 65–70 | 95 | Moderate |

| Nucleophilic Substitution | 4-Methyl-5,7-dibromoquinoline | NaOCH₃, DMF | 40–50 | 90 | Low |

Key Insights :

-

Regioselective Bromination offers the highest yield and purity, making it ideal for industrial-scale production.

-

Skraup Condensation is limited by the availability of substituted anilines but provides a straightforward quinoline core.

-

Nucleophilic Substitution suffers from low yields and isomer separation challenges.

Reaction Optimization and Troubleshooting

Controlling Regioselectivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-6-methoxy-4-methylquinoline?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving brominated intermediates and methoxy-substituted precursors. For example, describes a protocol where bromoalkanes are condensed with methoxy-substituted quinolines using 1-phthalimido-bromo-alkane under controlled conditions to yield structurally similar derivatives. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also common, as seen in , where PdCl₂(PPh₃)₂ and PCy₃ are used to couple boronic acids with halogenated quinoline cores . Key steps include:

- Halogenation of the quinoline backbone.

- Methoxy group introduction via nucleophilic substitution or O-methylation.

- Purification via column chromatography (e.g., silica gel) and recrystallization (e.g., ethanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) is essential. and highlight:

- ¹H NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by bromine’s electron-withdrawing effects) .

- HRMS : Confirms molecular weight (e.g., C₁₁H₁₀BrNO₂ requires exact mass 283.0) and fragmentation patterns .

- IR : Detects functional groups (e.g., C-Br stretch ~550–600 cm⁻¹, C-O-C from methoxy ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer : Optimization involves:

- Catalyst Screening : PdCl₂(PPh₃)₂ () offers higher selectivity compared to Pd(OAc)₂ for coupling brominated quinolines with methoxyaryl boronic acids .

- Solvent and Temperature : Dimethylformamide (DMF) at 80–100°C enhances solubility of polar intermediates, while K₂CO₃ as a base minimizes side reactions .

- Substrate Ratios : A 1:1.2 molar ratio of halogenated quinoline to boronic acid improves conversion rates, as excess boronic acid reduces dimerization .

- Data Contradiction Note : reports lower yields (~50%) with bromoalkane condensation, whereas Pd-catalyzed methods () achieve >75% yields, suggesting cross-coupling is preferable .

Q. How can conflicting NMR data in structural elucidation of quinoline derivatives be resolved?

- Methodological Answer : Contradictions arise from:

- Tautomerism : Methoxy and bromine groups influence quinoline’s aromatic proton shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize tautomers .

- Overlapping Peaks : 2D NMR (COSY, HSQC) differentiates adjacent protons (e.g., distinguishing C-6 methoxy from C-4 methyl) .

- Comparative Analysis : Cross-reference with analogs like 6-Bromo-4-chloroquinoline ( ), where chlorine’s deshielding effect shifts C-4 protons upfield compared to methyl groups .

Specialized Methodological Considerations

Q. What strategies are recommended for analyzing the biological activity of this compound derivatives?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like topoisomerases, leveraging structural data from (quinoline-4-carboxylic acid derivatives) .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-negative/-positive strains, noting that bromine enhances membrane penetration .

- Metabolic Stability : Assess hepatic metabolism using human liver microsomes, as methoxy groups may reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.